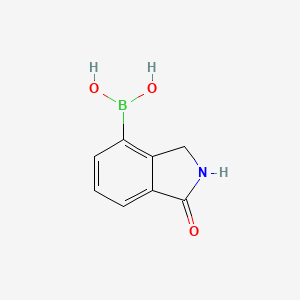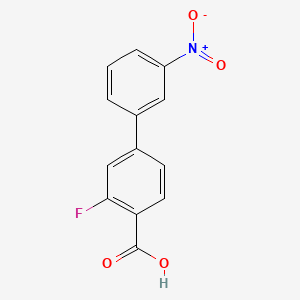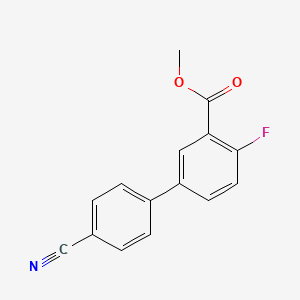
(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, also known as S-BOC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate has been studied for its potential applications in various fields of scientific research. In medicine, (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate has been studied for its potential use as a plant growth regulator. In materials science, (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate has been used as a chiral auxiliary in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is not fully understood, but it is believed to act as an antioxidant and to modulate the activity of certain enzymes in the body. It may also interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects:
(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and reduce oxidative stress in the brain. It may also have anti-inflammatory and anti-apoptotic effects. In plants, (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate has been shown to promote root growth and increase plant yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under a variety of conditions and can be stored for long periods of time. However, (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate can be expensive to produce, and its effects may vary depending on the experimental conditions used.
Direcciones Futuras
There are several future directions for research on (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate. In medicine, further studies are needed to determine its potential as a treatment for neurodegenerative diseases. In agriculture, more research is needed to determine the optimal conditions for using (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate as a plant growth regulator. In materials science, (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate may have potential applications in the synthesis of new chiral compounds. Overall, (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is a promising compound that has the potential to have a significant impact in various fields of scientific research.
Métodos De Síntesis
(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate can be synthesized using a variety of methods, including the reaction of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate with a chiral auxiliary, such as (S)-2-phenylglycinol, or the use of a chiral catalyst, such as a chiral Lewis acid. The synthesis method used can affect the yield and purity of the final product.
Propiedades
IUPAC Name |
tert-butyl (4S)-4-hydroxy-2-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXWAQHQHPYFT-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](CC1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)




![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)
